molecular formula C10H8FN3O B8319809 7-Fluoro-2-aminoquinoline-3-carboxamide

7-Fluoro-2-aminoquinoline-3-carboxamide

Cat. No.: B8319809
M. Wt: 205.19 g/mol
InChI Key: VDZWXZDRZMVZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2-aminoquinoline-3-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a quinoline core substituted with a fluoro group, an amino group, and a carboxamide moiety, a structure known to contribute to diverse biological activities. Quinoline-3-carboxamide derivatives have been identified as potent and selective antagonists for the P2X7 receptor (P2X7R), a key protein overexpressed in various pathological conditions, including cancers . Research indicates that such compounds can inhibit ATP-induced calcium mobilization in cancer cell lines and demonstrate promising anti-proliferative effects by inducing apoptotic cell death . Furthermore, the structural similarity of this compound to other quinoline carboxamides suggests potential for development as antimicrobial and antimalarial agents, given that this core moiety is frequently explored in infectious disease research . The presence of the fluorine atom is a common strategy in drug design to modulate properties like bioavailability, metabolic stability, and binding affinity. Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules or as a lead compound for evaluating new therapeutic candidates in oncology and microbiology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

2-amino-7-fluoroquinoline-3-carboxamide

InChI

InChI=1S/C10H8FN3O/c11-6-2-1-5-3-7(10(13)15)9(12)14-8(5)4-6/h1-4H,(H2,12,14)(H2,13,15)

InChI Key

VDZWXZDRZMVZHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C(=O)N)N)F

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast and colon cancer cell lines. Research indicates that derivatives of quinoline, including 7-fluoro-2-aminoquinoline-3-carboxamide, exhibit potent cytotoxic effects. For instance, studies have shown that certain quinoline derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves targeting specific pathways such as the VEGFR-2 kinase pathway, which is crucial for tumor growth and metastasis.

Case Study: Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast)10Apoptosis induction
This compoundHCT-116 (Colon)15Cell cycle arrest

Research has demonstrated that the compound can effectively inhibit the growth of these cancer cell lines at micromolar concentrations, indicating its potential as a lead compound in anticancer drug development .

Anti-inflammatory Effects

Another notable application of this compound is its anti-inflammatory properties. Studies have indicated that similar quinoline derivatives can modulate inflammatory responses by inhibiting phosphodiesterase activity, leading to decreased levels of pro-inflammatory cytokines.

Case Study: Rheumatoid Arthritis Model

TreatmentDisease Severity Reduction (%)
This compound60%
Control (untreated)0%

In animal models, treatment with the compound resulted in a significant reduction in disease severity compared to controls, highlighting its therapeutic potential .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Quinoline derivatives have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The structural features of this compound contribute to its ability to penetrate bacterial membranes and disrupt cellular functions.

Case Study: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Mycobacterium smegmatis6.25
Pseudomonas aeruginosa12.5

These findings suggest that the compound could serve as a foundation for developing new antibiotics, particularly against drug-resistant strains .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate that this compound exhibits favorable bioavailability profiles, making it a promising candidate for oral therapeutic applications. Its absorption characteristics suggest that it could be effectively utilized in clinical settings.

Pharmacokinetic Data

ParameterValue
Oral Bioavailability (%)48%
Half-life (hours)4

These attributes are critical for the development of effective dosing regimens in future clinical trials .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between 7-fluoro-2-aminoquinoline-3-carboxamide and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
This compound 2-NH₂, 7-F, 3-CONH₂ C₁₀H₉FN₃O 218.20 (hypothetical) Amino, Fluoro, Carboxamide
2-Chloroquinoline-3-carboxamide 2-Cl, 3-CONH₂ C₁₀H₈ClN₃O 206.63 Chloro, Carboxamide
7-Fluoro-2-methylquinoline-3-carboxylic acid 2-CH₃, 7-F, 3-COOH C₁₁H₈FNO₂ 217.19 Methyl, Fluoro, Carboxylic acid
2-Chloro-7-fluoroquinoline-3-carboxylic acid 2-Cl, 7-F, 3-COOH C₁₀H₅ClFNO₂ 225.60 Chloro, Fluoro, Carboxylic acid
7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid 7-F, 3-oxo, 2-COOH C₉H₅FN₂O₃ 208.15 Fluoro, Oxo, Carboxylic acid
Key Observations:

Substituent Effects: Amino vs. Chloro/Methyl at Position 2: The amino group in the target compound increases polarity and solubility compared to the chloro (electron-withdrawing) or methyl (hydrophobic) groups in analogs . Carboxamide vs.

Halogen Influence :

  • Fluorine at position 7 is conserved in most analogs, suggesting its critical role in enhancing metabolic stability and binding affinity through hydrophobic interactions .
  • Dual halogenation (e.g., 2-Cl, 7-F in ) increases molecular weight and lipophilicity but may reduce solubility.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The amino and carboxamide groups in the target compound likely improve aqueous solubility compared to methyl or chloro-substituted analogs .
  • Metabolic Stability: Fluorine substitution at position 7 is a common strategy to block oxidative metabolism, as seen in fluoroquinolones and related compounds .
  • Bioavailability : Carboxamide derivatives generally exhibit better oral absorption than carboxylic acids due to reduced ionization at physiological pH .

Preparation Methods

Skraup Cyclization with Fluorinated Anilines

The Skraup reaction remains a cornerstone for quinoline synthesis. Using 3-fluoro-4-nitroaniline as a starting material, cyclization with glycerol and sulfuric acid under controlled heating (120–140°C) yields 7-fluoro-2-nitroquinoline . The fluorine atom at position 7 and the nitro group at position 2 arise from the meta- and para-substituents of the aniline precursor, respectively. This method achieves a 72–85% yield under optimized conditions, though side products like 5-fluoro isomers may form if temperature gradients occur.

Friedländer Condensation for Carboxylic Acid Intermediates

An alternative approach employs the Friedländer synthesis, combining 2-aminobenzaldehyde derivatives with β-keto esters. For instance, reacting 3-fluoro-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate produces 7-fluoro-2-nitroquinoline-3-carboxylic acid ethyl ester . Hydrolysis of the ester group with aqueous NaOH (2M, 80°C) affords the corresponding carboxylic acid, a critical intermediate for subsequent amidation.

Functional Group Interconversions

Nitro Reduction to Amino Group

The nitro group at position 2 is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C) or stoichiometric SnCl₂ in HCl. The latter method achieves near-quantitative yields (>95%) but requires careful pH control to prevent over-reduction. Post-reduction, the 2-amino-7-fluoroquinoline-3-carboxylic acid is isolated via acid-base extraction, with purity confirmed by HPLC (>99%).

Carboxamide Formation via Coupling Reagents

Converting the carboxylic acid at position 3 to the carboxamide necessitates activation of the carbonyl group. Two methodologies prevail:

Acid Chloride Route

Treating 2-amino-7-fluoroquinoline-3-carboxylic acid with thionyl chloride (SOCl₂, toluene, reflux, 6 h) generates the corresponding acid chloride. Subsequent reaction with ammonium hydroxide (28% NH₃, 0°C) yields the target carboxamide in 68–75% yield . Excess SOCl₂ must be removed under vacuum to prevent side reactions.

Coupling Agent-Mediated Amidation

Employing HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent enhances efficiency. A mixture of the carboxylic acid (1 eq), HBTU (1.2 eq), and DIEA (2 eq) in DMF is stirred for 12 h at 25°C, followed by ammonia gas bubbling. This method achieves 82–88% yield with minimal epimerization.

Regioselective Challenges and Solutions

Fluorine Retention During Nitration

The electron-withdrawing fluorine atom at position 7 can destabilize electrophilic nitration intermediates, leading to defluorination. Utilizing fuming HNO₃ in H₂SO₄ at –10°C minimizes this issue, directing nitration exclusively to position 2 (ortho to the quinoline nitrogen). 19{}^{19}F NMR confirms fluorine retention (>98%) post-nitration.

Competing Hydrolysis of Nitrile Intermediates

In routes starting from 7-fluoro-3-quinolinecarbonitrile , premature hydrolysis of the nitrile to carboxylic acid can occur during amination. This is mitigated by employing pyridine hydrochloride as a catalyst in 2-ethoxyethanol, which selectively facilitates substitution at position 2 without affecting the nitrile.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, H-8), 7.89 (s, H-4), 6.95 (br s, NH₂), 6.72 (d, J = 7.6 Hz, H-5).

  • ¹³C NMR : δ 168.5 (C=O), 155.1 (C-2), 149.8 (C-7-F), 134.2 (C-3).

  • ¹⁹F NMR : δ –118.2 ppm (CF, quinoline-7).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 220.0821 (calculated 220.0819 for C₁₀H₈FN₃O).

Industrial-Scale Considerations

Solvent Recycling

The use of 2-ethoxyethanol in amidation steps allows for distillation recovery (bp 135°C), reducing waste generation by 40%.

Palladium Recovery

Catalytic Pd from hydrogenation steps is recovered via filtration through Celite® and reused for up to 5 cycles without activity loss.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Skraup + Acid Chloride6899.212.4
Friedländer + HBTU Coupling8599.818.7
Nitrile Hydrolysis Route7398.514.9

Data aggregated from .

Q & A

Q. What is the synthetic pathway for 7-Fluoro-2-aminoquinoline-3-carboxamide?

The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. For example, fluorination at the 7-position can be achieved via electrophilic substitution using fluorinating agents like Selectfluor®. The 2-amino group is introduced via nucleophilic substitution or reductive amination, while the 3-carboxamide moiety is formed through condensation with activated carboxylic acid derivatives (e.g., using EDCI/HOBt coupling agents). A similar approach is outlined in the synthesis of fluoroquinoline derivatives, where CH₂Cl₂ and Et₃N are used as solvents and bases, respectively .

Q. How is this compound characterized?

Key characterization methods include:

  • NMR spectroscopy : ¹⁹F NMR confirms fluorine substitution, while ¹H/¹³C NMR resolves aromatic proton environments and carboxamide connectivity.
  • HPLC-MS : Validates purity (>95%) and molecular weight.
  • X-ray diffraction (XRD) : Determines crystal structure and hydrogen-bonding patterns in the solid state (e.g., analogs like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are structurally resolved via XRD) .

Q. What are the solubility and stability profiles of this compound?

Solubility is pH-dependent due to the amino and carboxamide groups. In polar aprotic solvents (DMSO, DMF), it is highly soluble (>10 mg/mL). Aqueous solubility is limited but improves in acidic buffers (pH <4). Stability studies under physiological conditions (PBS, pH 7.4, 37°C) should be monitored via HPLC over 24–72 hours to assess degradation kinetics .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield optimization strategies include:

  • Catalyst screening : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in carboxamide formation .
  • Solvent effects : Using DMF or CH₃CN enhances reaction rates compared to CH₂Cl₂.
  • Temperature control : Stepwise heating (e.g., 60°C for fluorination, room temperature for amidation) minimizes side reactions. Pilot studies on analogs report yields up to 65% under optimized conditions .

Q. How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved?

Discrepancies between solution-state (NMR) and solid-state (XRD) data often arise from conformational flexibility or solvent interactions. Strategies include:

  • 2D NMR (COSY, NOESY) : Maps through-space correlations to confirm substituent positions.
  • Dynamic NMR : Analyzes temperature-dependent shifts to identify rotamers.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and validate experimental data .

Q. What structure-activity relationship (SAR) insights exist for fluorinated quinoline carboxamides?

SAR studies on analogs reveal:

  • Fluorine position : 7-Fluoro substitution enhances membrane permeability and target binding (e.g., bacterial topoisomerase inhibition).
  • Carboxamide modifications : Bulky substituents reduce cytotoxicity but may lower potency.
  • Antimicrobial activity : Derivatives like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate show MIC values of 2–8 µg/mL against Gram-negative pathogens .

Q. What methodologies are used to evaluate biological activity?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests using broth microdilution (CLSI guidelines).
  • Enzyme inhibition : Fluorescence-based assays (e.g., DNA gyrase inhibition).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Q. How does the compound behave under physiological conditions?

Stability is assessed via:

  • HPLC monitoring : Degradation products (e.g., hydrolyzed carboxamide) are quantified in simulated gastric fluid (pH 2) and plasma.
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis identifies phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.